molecular formula C₁₇H₁₆FN₃O₅S B1154139 N-Acetyl O-Benzoyl 5-Epi Emtricitabine

N-Acetyl O-Benzoyl 5-Epi Emtricitabine

Cat. No.: B1154139
M. Wt: 393.39
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl O-Benzoyl 5-Epi Emtricitabine, with the chemical name ((2R,5R)-5-(4-Acetamido-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl benzoate, is a structurally characterized analog and a critical synthetic intermediate in the production and analytical profiling of Emtricitabine (FTC) . Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for the treatment of HIV-1 and for pre-exposure prophylaxis (PrEP) . This compound serves an essential role in pharmaceutical research and development, particularly in the synthesis and quality control of antiretroviral drugs. As a specified impurity or synthetic precursor, it is vital for studies focused on method development, stability testing, and genotoxic assessment, helping to ensure the safety and efficacy of final drug products in compliance with regulatory standards for ANDA and DMF filings . The compound's mechanism of action is related to its parent drug, Emtricitabine, which is a cytidine analog. After intracellular phosphorylation to its active triphosphate form, it competes with natural cytidine for incorporation into viral DNA by HIV-1 reverse transcriptase. Upon incorporation, it acts as a chain terminator, halting viral DNA synthesis and thereby inhibiting the replication of the virus . Researchers value this epimeric intermediate for investigating the structure-activity relationships of NRTIs and for understanding metabolic pathways. It is provided with comprehensive analytical documentation, including Certificate of Analysis (COA), HNMR, 13CNMR, Mass Spectrometry, and HPLC data, confirming a purity of ≥95% and supporting its use in rigorous research applications . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption.

Properties

Molecular Formula

C₁₇H₁₆FN₃O₅S

Molecular Weight

393.39

Origin of Product

United States

Chemical Synthesis Methodologies for N Acetyl O Benzoyl 5 Epi Emtricitabine

Precursor Synthesis and Stereochemical Control at the C5 Position

The synthesis of the 1,3-oxathiolane (B1218472) core is a critical initial phase. This heterocyclic sugar analogue is the scaffold upon which the final nucleoside is built. The stereochemistry at the C5 position (relative to the oxathiolane ring) defines the "5-Epi" configuration, distinguishing it from emtricitabine (B123318). Emtricitabine is the β-L-enantiomer with a (2R, 5S) configuration, whereas its 5-epimer possesses the (2R, 5R) configuration.

The construction of the 1,3-oxathiolane ring can be achieved from various starting materials, with an emphasis on establishing the desired stereochemistry. One common approach involves utilizing chiral precursors derived from sugars or other enantiomerically pure starting materials. Dynamic kinetic resolution (DKR) is another advanced process that can convert a racemic mixture into a single enantiomer through in situ stereoinversion, ensuring the formation of an enantiomerically pure 1,3-oxathiolane core. nih.gov

Control at the C5 position is paramount. In many synthetic routes for related compounds like lamivudine and emtricitabine, the key disconnection is the glycosylation step linking a substituted 1,3-oxathiolane derivative with the nucleobase. acs.org The stereochemistry of the final product is dictated by the stereochemistry of the oxathiolane precursor. Therefore, the synthesis of the enantiomerically pure (2R, 5R)-oxathiolane intermediate is the determining factor for producing the 5-Epi final product.

Glycosylation Strategies for 1,3-Oxathiolane Nucleosides

The coupling of the 1,3-oxathiolane sugar moiety with the fluorocytosine base is accomplished via an N-glycosidation reaction. This step is crucial for forming the C-N glycosidic bond that defines the compound as a nucleoside.

The Vorbrüggen glycosylation is a widely employed and highly effective method for this transformation. thieme-connect.com This reaction typically involves a silylated nucleobase and an electrophilic sugar derivative, activated by a Lewis acid. For the synthesis of emtricitabine and its analogues, a 1,3-oxathiolanyl acetate donor is activated for N-glycosylation of a silylated cytosine derivative. chemrxiv.org

Significant research has focused on optimizing this key step. One highly efficient method uses a combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in a wet solvent to promote the Vorbrüggen glycosylation. researchgate.net The presence of a controlled amount of water is crucial, as it acts as a proton donor for the in-situ generation of hydroiodic acid (HI), which facilitates the ionization of the anomeric acetate. thieme-connect.com This method has been shown to produce the desired cis-oxathiolane products in high yields (up to 95%) and with excellent diastereoselectivity. chemrxiv.orgchemrxiv.org Other Lewis acids, such as Zirconium (IV) chloride (ZrCl4), have also been developed to catalyze the N-glycosylation, offering a mild, inexpensive, and selective alternative. acs.org

Optimization of Vorbrüggen Glycosylation Conditions
EntryLewis Acid/PromoterSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
1TMSCl-NaIMeCNModerateModerate researchgate.net
2TMSCl-NaIWet CH2Cl2>95%>20:1 researchgate.net
3ZrCl4 (0.5 equiv)Not specifiedHighHigh Stereoselectivity acs.org
4Et3SiH/I2Not specifiedExcellent>99% de (with chiral auxiliary) researchgate.netnih.gov

Controlling the stereochemistry at the anomeric carbon (C1) is critical to obtain the biologically active cis-nucleoside, where the nucleobase and the hydroxymethyl group at C2 are on the same side of the oxathiolane ring. The desired product is typically the β-anomer.

In the TMSCl-NaI promoted Vorbrüggen reaction, anchimeric assistance from the acetate group leads to the formation of an oxonium ion. This intermediate is then trapped by the iodide to form a thermodynamically preferred trans-iodide intermediate. This intermediate subsequently reacts with the silylated nucleobase in an SN2-like glycosylation to furnish the desired cis-isomer with high selectivity. thieme-connect.com

The choice of Lewis acid can also influence stereoselectivity. Where a Lewis acid can form a pre-complex with a heteroatom in the oxathiolane ring, it can direct the incoming nucleobase to achieve facial selectivity. This is accomplished by minimizing steric interactions, with the complex forming on the face opposite to the protected hydroxymethyl substituent. acs.org The nature of the protecting group on the nucleobase has also been observed to influence the stereochemical outcome of the reaction. researchgate.net Ultimately, thermodynamic factors often favor the predominance of the β-anomer over the α-anomer in nucleoside formation. nih.gov

Protecting Group Chemistry and Derivatization Approaches

Protecting groups are essential in nucleoside synthesis to prevent unwanted side reactions at reactive functional groups, such as hydroxyl and amino groups. The synthesis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine requires the specific introduction of acetyl and benzoyl groups.

Acetyl (Ac) and benzoyl (Bz) groups are common acyl-type protecting groups used in nucleoside chemistry. libretexts.org They are typically employed to protect the exocyclic amino groups on nucleobases and the hydroxyl groups on the sugar moiety. wikipedia.org

N-Acetylation: The acetyl group is frequently used to protect the N4 amino group of cytosine. This is typically achieved by reacting the nucleoside with acetic anhydride. chemrxiv.org This protection prevents the amino group from interfering with subsequent reactions.

O-Benzoylation: The benzoyl group is often used to protect hydroxyl groups. It is more stable than the acetyl group. libretexts.org The 5'-hydroxyl group of a nucleoside can be protected by reacting it with benzoyl chloride in the presence of a base like pyridine. researchgate.net

These protecting groups must be stable during the synthetic sequence and are typically removed under acidic or basic conditions at the end of the synthesis. libretexts.orgwikipedia.org For instance, benzoyl groups can be removed by treatment with a base such as aqueous ammonia. wikipedia.org

Common Protecting Groups in Nucleoside Synthesis
Protecting GroupAbbreviationFunctional Group ProtectedCommon ReagentDeprotection ConditionReference
AcetylAcAmino (N4 of Cytosine), HydroxylAcetic AnhydrideAcid or Base (e.g., NH3) libretexts.org
BenzoylBzAmino (N4 of Cytosine), HydroxylBenzoyl ChlorideAcid or Base (more stable than Ac) libretexts.org
DimethoxytritylDMT5'-HydroxylDMT-ClWeak Acid libretexts.org
tert-ButyldimethylsilylTBDMS2'-Hydroxyl (in RNA)TBDMS-ClFluoride source (e.g., TBAF)

To synthesize the target molecule, this compound, selective functionalization of the parent 5-Epi Emtricitabine molecule is required.

N-Acetylation: The exocyclic N4 amino group of the fluorocytosine base is generally more nucleophilic than the hydroxyl group. Therefore, direct acetylation can often be achieved with high regioselectivity. The reaction would involve treating 5-Epi Emtricitabine with a controlled amount of an acetylating agent like acetic anhydride.

O-Benzoylation: The primary hydroxyl group at the 5' position (the -CH2OH group on the oxathiolane ring) is more sterically accessible and reactive than the N-H protons of an already acetylated amide. Following N-acetylation, the resulting intermediate would be subjected to benzoylation using benzoyl chloride and a base. The reaction would proceed preferentially at the primary hydroxyl group, yielding the desired O-benzoyl derivative.

By controlling the reaction conditions and the order of reagent addition, the acetyl group can be directed to the nitrogen atom and the benzoyl group to the primary oxygen atom, completing the synthesis of this compound.

Epimerization Processes in Oxathiolane Nucleoside Synthesis

Epimerization is a chemical process involving a change in the configuration of only one of several stereogenic centers in a molecule. In the synthesis of oxathiolane nucleosides like emtricitabine, controlling the stereochemistry is crucial as different stereoisomers can have varied biological activities and toxicities. The oxathiolane ring in these compounds contains an epimerizable thioacetal, which presents a significant challenge in stereoselective synthesis.

The synthesis of 1,3-oxathiolane nucleosides often involves the N-glycosylation step, which can lead to a mixture of diastereomers if not carefully controlled. For instance, early syntheses of emtricitabine analogs often resulted in an inseparable 1:1 mixture of α-(trans) and β-(cis) diastereomers. nih.gov The desired cis configuration is a key structural feature of biologically active molecules like emtricitabine.

Several factors can influence the degree of epimerization during the synthesis of oxathiolane nucleosides. Research has shown that reaction temperature plays a critical role. A decrease in temperature during the N-glycosidation reaction can significantly minimize the extent of epimerization, leading to a much higher ratio of the desired diastereomer. acs.org

The choice of reagents and catalysts is also paramount in controlling stereoselectivity and minimizing unwanted epimerization. The use of certain Lewis acids in conjunction with silylating agents, such as in the Vorbrüggen reaction, can promote the formation of the desired β-anomer. nih.govnih.gov For example, the use of stannic chloride as a Lewis acid has been shown to lead exclusively to the formation of the β-cytosine adduct in certain reactions. nih.gov More recent methods have employed novel reagent systems to achieve high stereoselectivity.

The following table summarizes research findings on the impact of different reagents on the stereoselectivity of the N-glycosylation reaction in the synthesis of oxathiolane nucleosides, which is a critical step where epimerization can occur.

Reagent/Catalyst SystemTemperatureDiastereomeric Ratio (β:α)Diastereomeric Excess (de)Reference
Et₃SiH/I₂ (premixed for <1 min)65 °C~36:195% acs.org
Et₃SiH/I₂ (premixed for 15 min)65 °C83:197% acs.org
PMHS/I₂ (premixed for <1 min)65 °C35:195% acs.org
PMHS/I₂ (premixed for 15 min)65 °C250:1>99% acs.org
TMSCl-NaI in wet solventNot specified>20:1Not specified researchgate.net
Zirconium (IV) chloride (ZrCl₄)Room TemperaturePreferential formation of a single isomerNot specified manipal.edu

Furthermore, dynamic kinetic resolution is a process that has been applied in the synthesis of enantiomerically pure 1,3-oxathiolane precursors. This process involves the in-situ stereoinversion of a racemic mixture into a single enantiomer, effectively managing the stereochemistry at a key stage of the synthesis. nih.gov

Ultimately, the control of epimerization in oxathiolane nucleoside synthesis is a multifaceted challenge that is addressed through the careful selection of chiral starting materials, optimization of reaction conditions such as temperature, and the strategic use of catalysts and reagents to favor the formation of the desired stereoisomer. orchid-chem.com

Stereochemical Characterization and Elucidation of N Acetyl O Benzoyl 5 Epi Emtricitabine

Diastereomeric Analysis and Purity Assessment

The analysis and assessment of diastereomeric purity are fundamental in the quality control of chiral drugs and their impurities. For N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318), which is itself a diastereomer of the acetylated and benzoylated form of emtricitabine, it is crucial to employ analytical methods that can distinguish and quantify these stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Specifically, reversed-phase HPLC (RP-HPLC) is a robust method for separating closely related compounds. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving the desired resolution between diastereomers.

Research Findings:

While specific method validation reports for N-Acetyl O-Benzoyl 5-Epi Emtricitabine are not extensively published in peer-reviewed literature, the general principles for analyzing emtricitabine and its impurities are well-established. For instance, a stability-indicating RP-HPLC method for emtricitabine and its degradation products often utilizes a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile (B52724) in a gradient elution mode. A representative purity assessment for this compound, as provided by chemical suppliers, indicates a purity of ≥95% when analyzed by HPLC. allmpus.com

The derivatization of emtricitabine with acetyl and benzoyl groups alters its polarity, which can be leveraged for better chromatographic separation from the parent drug and other impurities. The development of a specific HPLC method for this compound would involve optimizing parameters such as the mobile phase pH, gradient slope, and column temperature to ensure adequate separation from its corresponding epimer and other related substances. Method validation would be performed according to ICH guidelines to establish linearity, precision, accuracy, and robustness. derpharmachemica.comnih.gov

Table 1: Analytical Data for this compound

ParameterValueReference
Chemical Name ((2R,5R)-5-(4-Acetamido-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl benzoate allmpus.com
Molecular Formula C17H16FN3O5S allmpus.com
Molecular Weight 393.39 allmpus.com
Purity (by HPLC) ≥95% allmpus.com

Spectroscopic and Chiroptical Methods for Stereochemical Assignment

The definitive elucidation of the stereochemistry of a chiral molecule like this compound relies on a combination of spectroscopic and chiroptical techniques. These methods provide detailed information about the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including 1H, 13C, and 2D NMR techniques (e.g., COSY, HSQC, HMBC), is a powerful tool for structural elucidation. For this compound, NMR would confirm the presence of the N-acetyl and O-benzoyl groups through characteristic chemical shifts. More importantly, the relative stereochemistry of the substituents on the oxathiolane ring can be determined by analyzing the coupling constants (J-values) between the protons and through Nuclear Overhauser Effect (NOE) experiments. The change in stereochemistry at the 5-position in the "5-epi" isomer compared to the non-epimeric form would result in distinct differences in the chemical shifts and coupling patterns of the protons on the oxathiolane ring. While specific NMR data for this compound is not publicly available, the principles of NMR analysis of nucleoside analogues are well-documented.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C17H16FN3O5S). Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the benzoyl group, the acetyl group, and fragmentation of the oxathiolane and pyrimidine (B1678525) rings. While MS itself is not typically used to determine stereochemistry, it is an essential complementary technique for confirming the identity of the compound being analyzed.

Chiroptical Methods:

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the stereochemistry of a molecule. These methods measure the differential absorption or rotation of polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer and can be used to distinguish between diastereomers. The CD spectrum of this compound would be compared to that of its corresponding diastereomer to confirm its stereochemical identity.

In the absence of published experimental data for this specific compound, its characterization would rely on the application of these established analytical techniques. Reference standards with confirmed stereochemistry are crucial for the accurate identification and quantification of impurities in pharmaceutical manufacturing. allmpus.com

Advanced Analytical Techniques for N Acetyl O Benzoyl 5 Epi Emtricitabine Research

Chromatographic Method Development for Epimer Separation and Purity

The primary challenge in the analysis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318) is its separation from the desired stereoisomer and other process-related impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. humanjournals.comijpsr.com The development of a stability-indicating HPLC method is crucial for quantifying the purity of the compound and monitoring its degradation products. oup.com

Method development typically involves optimizing various chromatographic parameters to achieve sufficient resolution between the epimers and other related substances. oup.comoup.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing columns such as C18. oup.comdntb.gov.ua The optimization process involves a systematic study of the mobile phase composition (e.g., varying the ratio of aqueous buffers like ammonium (B1175870) formate (B1220265) to organic modifiers like methanol (B129727) or acetonitrile), the pH of the buffer, and the elution mode (isocratic vs. gradient). oup.comoup.com Detection is often performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance, such as 265 nm or 280 nm. humanjournals.comoup.com The goal is to develop a robust method that is specific, precise, linear, and accurate for the intended analytical purpose. humanjournals.com

Table 1: Representative HPLC Method Parameters for Epimer Separation This table presents typical starting parameters for developing a chromatographic method for separating epimeric impurities like N-Acetyl O-Benzoyl 5-Epi Emtricitabine. Actual conditions require specific optimization.

ParameterTypical ConditionPurpose
Column Chiral Stationary Phase (e.g., Chiralpak AD-H, 5 µm)To provide a chiral environment for differential interaction with epimers. nih.gov
Mobile Phase Hexane/Isopropanol with an amine modifier (e.g., DEA)Normal phase conditions often provide better selectivity for chiral separations. nih.gov
Flow Rate 0.8 - 1.0 mL/minTo ensure optimal efficiency and run time. humanjournals.com
Column Temperature 20 - 40°CTo control retention times and improve peak shape and reproducibility. humanjournals.com
Detection UV at 265 nm or 280 nmTo monitor the elution of the aromatic chromophore-containing compounds. humanjournals.comoup.com
Injection Volume 10 µLStandard volume for analytical HPLC. nih.gov

Due to the stereochemical nature of this compound, achiral chromatographic methods are often insufficient to separate it from its corresponding (2R,5S) diastereomer. Chiral chromatography is the definitive technique for this type of separation. nih.gov This method relies on the use of a Chiral Stationary Phase (CSP), which creates a stereoselective environment inside the HPLC column. nih.govwvu.edu

The most widely used CSPs for pharmaceutical analysis are based on polysaccharide derivatives, such as amylose (B160209) or cellulose (B213188) coated onto a silica (B1680970) support. nih.gov Columns like Chiralpak and Chiralcel fall into this category. nih.govnih.gov The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers/epimers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation. wvu.edu For compounds related to Emtricitabine, amylose-based stationary phases have been shown to be effective, where steric interactions within well-defined cavities of the CSP play a dominant role in the retention mechanism. nih.gov The development of a successful chiral method provides the ability to accurately determine the epimeric purity of this compound.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the structural confirmation and impurity profiling of this compound. mdpi.com Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy (typically <5 ppm) and high resolving power, which are critical for unambiguously determining the elemental composition of the parent molecule and its fragments. mdpi.com

For this compound (Molecular Formula: C₁₇H₁₆FN₃O₅S, Molecular Weight: 393.39), HRMS can confirm the expected exact mass, differentiating it from other potential impurities with the same nominal mass but different elemental formulas. allmpus.com In impurity profiling, HRMS can detect and identify known and unknown impurities at trace levels. Tandem mass spectrometry (MS/MS) experiments on an HRMS platform involve selecting the precursor ion of interest, fragmenting it, and analyzing the exact masses of the resulting product ions. nih.govnih.gov This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of this compound and elucidate the structures of its related impurities. For instance, the precursor-to-product ion transition for the related compound Emtricitabine is m/z 248 → 130. nih.govnih.gov A similar strategy would be employed for its N-acetyl, O-benzoyl derivative.

Table 2: Representative High-Resolution Mass Spectrometry Data for Analysis This table illustrates hypothetical but chemically plausible HRMS data for this compound and a potential related impurity.

CompoundMolecular FormulaTheoretical Exact Mass [M+H]⁺Observed m/zKey Fragments (Hypothetical)
This compound C₁₇H₁₆FN₃O₅S394.0822394.0820Loss of benzoyl group, cleavage of oxathiolane ring
Potential Impurity (e.g., De-acetylated) C₁₅H₁₄FN₃O₄S352.0716352.0714Corresponds to the loss of the acetyl group (42 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the precise determination of stereochemistry. researchgate.netnih.gov For this compound, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provides a complete picture of the molecular structure. nih.gov

The key to identifying the '5-Epi' configuration lies in the analysis of the ¹H NMR spectrum, specifically the chemical shifts and coupling constants of the protons on the 1,3-oxathiolane (B1218472) ring. nih.gov The spatial arrangement of the substituents at the C-2 and C-5 positions is different in the (2R,5R) epimer compared to the desired (2R,5S) isomer of Emtricitabine. This difference in stereochemistry leads to distinct magnetic environments for the ring protons, resulting in unique chemical shifts and through-space interactions (observed in NOESY experiments). researchgate.net For example, the coupling constant between protons H-4 and H-5 on the oxathiolane ring can help determine their cis or trans relationship, which is indicative of the epimeric form. The presence and location of the acetyl and benzoyl groups are also readily confirmed by characteristic signals in both the ¹H and ¹³C NMR spectra. nih.gov

Table 3: Postulated ¹H NMR Chemical Shifts (ppm) for Differentiating Key Protons This table shows hypothetical chemical shift differences in a solvent like DMSO-d₆ that could be expected between the desired isomer and its 5-epi form, highlighting the power of NMR in stereochemical assignment.

ProtonN-Acetyl O-Benzoyl Emtricitabine (2R, 5S) (Hypothetical δ)This compound (2R, 5R) (Hypothetical δ)Rationale for Difference
H-5 ~6.30~6.15The proton at the epimeric center (C-5) experiences a different magnetic environment due to the altered spatial orientation of the cytosine base.
H-6' (Cytosine) ~8.10~8.25The change in stereochemistry at C-5 affects the electronic environment of the adjacent pyrimidine (B1678525) ring proton.
CH₂ (benzoyl) ~4.50~4.55Minor shifts may be observed due to slight conformational changes of the entire molecule induced by the epimerization.

Preclinical Biochemical and Molecular Investigations of Emtricitabine Epimers and Analogues

Enzymatic Phosphorylation Pathways in Cellular Systems (in vitro)

For a nucleoside analogue like emtricitabine (B123318) to exert its antiviral effect, it must first be activated within the host cell through a series of phosphorylation steps. This process is carried out by host cellular kinases, which convert the nucleoside into its active triphosphate form. Emtricitabine, a cytidine (B196190) analogue, is efficiently converted to emtricitabine 5'-triphosphate. drugbank.com This active metabolite is what directly interferes with the viral replication process.

The compound N-Acetyl O-Benzoyl 5-Epi Emtricitabine is a prodrug, meaning it is a modified version of the active substance designed to improve its delivery and uptake. The N-acetyl and O-benzoyl groups are protective moieties that must be cleaved by cellular enzymes, such as esterases, to release the 5-Epi Emtricitabine nucleoside. Following this initial hydrolysis, the exposed nucleoside epimer would then need to undergo the same enzymatic phosphorylation pathway.

However, the stereochemistry of the nucleoside analogue is a critical determinant for recognition and processing by cellular kinases. The efficiency of phosphorylation can differ significantly between epimers. While emtricitabine, the (2R,5S)-isomer, is a good substrate for these kinases, its epimers may not be. The 5-Epi Emtricitabine, being the (2R,5R)-isomer, would likely be a much poorer substrate for the cellular kinases responsible for phosphorylation. This differential phosphorylation is a key reason for the observed differences in antiviral activity between stereoisomers. The activation of prodrugs is also known to be cell-dependent, influenced by the varying levels of activating enzymes in different cell lines. acs.org

Interaction with Viral Enzymes: Focus on Reverse Transcriptase (in vitro)

The primary target for emtricitabine's antiviral activity is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV). drugbank.comnih.gov After conversion to its triphosphate form, emtricitabine 5'-triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate. drugbank.com Its incorporation into the growing viral DNA chain by HIV RT leads to chain termination because it lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond. drugbank.comnih.gov This action effectively halts the process of reverse transcription, preventing the virus from converting its RNA genome into DNA and subsequently integrating into the host cell's genome. drugbank.com

The precise three-dimensional structure of the nucleoside analogue is paramount for its effective binding to the active site of the RT enzyme. Structural studies have provided detailed insights into how these inhibitors interact with the enzyme. nih.gov The stereochemistry at the C5 position of the oxathiolane ring is crucial for the correct positioning of the analogue within the enzyme's active site. Any deviation from the optimal (2R,5S) configuration, as seen in emtricitabine, is likely to diminish the binding affinity and inhibitory potency against HIV RT. Therefore, the triphosphate of 5-Epi Emtricitabine, even if formed, would be expected to be a significantly less potent inhibitor of reverse transcriptase compared to the active form of emtricitabine.

Cellular Uptake Mechanisms in Non-Human Cell Lines (in vitro)

The ability of a nucleoside analogue to enter host cells is the first step in its journey to becoming an active antiviral agent. Studies on emtricitabine have been conducted in various non-human cell lines to characterize its uptake. These investigations have revealed that cellular uptake can vary significantly between different cell types. For instance, emtricitabine uptake was found to be substantially higher in HeLa (CD4+) and Ect1/E6E7 (squamous epithelial) cells compared to THP-1 (macrophage-like), BC-3 (CD8+), and TF-1 (dendritic) cells. nih.gov The average uptake of emtricitabine across five different cell lines was measured to be 0.07% of the administered dose. nih.gov

Emtricitabine Uptake in Various Cell Lines
Cell LineCell TypeEmtricitabine Uptake (fmol/106 cells)
HeLaCD4+1152 ± 587
Ect1/E6E7Squamous Epithelial1143 ± 582
TF-1Dendritic44.1 ± 36.7
BC-3CD8+19.5 ± 12.3
THP-1Macrophage-like18.1 ± 12.0

Data sourced from in vitro studies. nih.gov

The compound this compound is a prodrug designed in part to overcome limitations in cellular uptake. The addition of the acetyl and benzoyl functional groups increases the lipophilicity of the parent molecule. This enhanced lipid solubility can facilitate easier passage across the lipid bilayer of the cell membrane, potentially through passive diffusion. Research on other emtricitabine prodrugs, such as those with fatty acyl chains, has demonstrated that such modifications can improve cellular uptake by several folds. nih.gov For example, acylating emtricitabine with a long-chain fatty acid improved its cellular uptake by 8.5 to 20 times. nih.gov Once inside the cell, the prodrug is designed to be hydrolyzed by intracellular enzymes to release the nucleoside epimer. nih.govnih.gov

Structure-Activity Relationships (SAR) of Emtricitabine Epimers and Related Oxathiolane Nucleosides

The biological activity of nucleoside analogues is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features, such as stereochemistry and functional group modifications, impact antiviral potency and cellular interactions. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a defining factor in the biological activity of oxathiolane nucleosides. Emtricitabine is the β-L-(-)-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine. Research has consistently shown that this specific stereoisomer possesses significantly higher anti-HIV activity and lower toxicity compared to its β-D-(+)-enantiomer.

This stereochemical preference is a result of the specific interactions with both cellular enzymes and the viral reverse transcriptase. As discussed, cellular kinases responsible for phosphorylation are highly stereoselective, preferentially activating the L-enantiomer. Similarly, the active site of HIV reverse transcriptase accommodates the L-enantiomer triphosphate much more effectively, leading to potent inhibition. Studies comparing various epimers and enantiomers of oxathiolane nucleosides have confirmed that even small changes in the spatial orientation of key groups, such as the base or the hydroxymethyl group, can lead to a dramatic loss of antiviral activity. nih.gov For instance, the α-isomer of an L-oxathiolane nucleoside with a thymine (B56734) base showed moderate anti-HIV activity, while the β-isomer with a cytosine base was more potent, highlighting the subtle yet critical role of stereochemistry. nih.gov

Functional group modifications are a key strategy in drug design to create prodrugs with improved pharmacological properties. In the case of this compound, two such modifications have been made.

N-Acetyl Group: The acetylation of the exocyclic amine on the cytosine base serves to mask a polar group. This can increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.

O-Benzoyl Group: The benzoyl group is an ester attached to the 5'-hydroxyl position of the oxathiolane ring. Similar to the N-acetyl group, this modification increases lipophilicity and is a common strategy in prodrug design. Studies on other 5'-modified emtricitabine prodrugs have shown that the nature of this group can be tuned to control the rate of hydrolysis and subsequent release of the active drug. nih.gov

Metabolic Transformations of Protected Emtricitabine Epimers in Vitro/non Human Enzymatic Models

Hydrolytic Cleavage of Acetyl and Benzoyl Groups

The initial and obligatory step in the activation of N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318) is the hydrolytic cleavage of the N-acetyl group from the cytosine base and the O-benzoyl group from the 5'-hydroxyl position of the oxathiolane ring. This process is mediated by various intracellular enzymes, primarily esterases and amidases.

In vitro studies with related nucleoside compounds have demonstrated that the hydrolysis of ester and amide bonds is a common metabolic pathway. For instance, fatty acyl conjugates of emtricitabine have been shown to undergo intracellular hydrolysis in CCRF-CEM cells, a human T-cell lymphoblast-like cell line. johnshopkins.edu While specific kinetic data for the N-acetyl and O-benzoyl groups on the 5-epi configuration of emtricitabine are not extensively documented in publicly available literature, the general principles of enzymatic deprotection of nucleoside prodrugs are well-established. nih.govnih.gov

Esterases, a broad class of hydrolase enzymes, are responsible for cleaving the ester linkage of the benzoyl group. nih.gov The rate and specificity of this cleavage can be influenced by the structure of the alcohol moiety of the ester. nih.gov Similarly, the N-acetyl group is susceptible to enzymatic hydrolysis, a process that has been explored for various N-acetylated nucleosides. researchgate.netnih.gov The regioselectivity of deacetylation is an important consideration, as enzymes can exhibit preferences for O- versus N-acetyl groups. researchgate.net

The following table summarizes the expected hydrolytic reactions based on general knowledge of nucleoside prodrug metabolism.

Protecting GroupLinkage TypeCleaving Enzyme ClassExpected Product
N-AcetylAmideAmidase / Acylase5-Epi Emtricitabine (with O-Benzoyl group)
O-BenzoylEsterEsterase5-Epi Emtricitabine (with N-Acetyl group)

Pathways of Intracellular Processing in Model Systems

Following the removal of the N-acetyl and O-benzoyl protecting groups, the resulting 5-Epi Emtricitabine molecule must undergo further metabolic activation to exert its potential biological activity. In the context of nucleoside reverse transcriptase inhibitors like emtricitabine, this activation pathway involves sequential phosphorylation to yield the pharmacologically active triphosphate metabolite.

The intracellular metabolism of emtricitabine itself is well-characterized. It is phosphorylated by cellular kinases to emtricitabine-5'-monophosphate, then to the diphosphate, and finally to the active emtricitabine-5'-triphosphate (FTC-TP). nih.gov This triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination.

For N-Acetyl O-Benzoyl 5-Epi Emtricitabine, the intracellular processing in model systems would theoretically follow these steps:

Deprotection: Enzymatic hydrolysis of the N-acetyl and O-benzoyl groups to yield 5-Epi Emtricitabine.

Phosphorylation: Sequential phosphorylation of 5-Epi Emtricitabine by cellular nucleoside and nucleotide kinases to form the 5'-triphosphate derivative.

Computational and Theoretical Chemistry Studies on N Acetyl O Benzoyl 5 Epi Emtricitabine

Molecular Modeling and Conformational Analysis

The conformational landscape of nucleoside analogs is largely defined by the puckering of the sugar ring and the rotation around the glycosidic bond. chemrxiv.org Molecular mechanics force fields, such as AMBER or GAFF, would be employed to perform energy minimizations and molecular dynamics simulations. These simulations would reveal the preferred conformations of the oxathiolane ring, which can adopt various puckered forms (e.g., North (C3'-endo) or South (C2'-endo) conformations). The orientation of the N-acetylated fluorocytosine base relative to the sugar ring (syn or anti) would also be a key parameter to investigate.

Table 1: Hypothetical Conformational Preferences of N-Acetyl O-Benzoyl 5-Epi Emtricitabine (B123318)

Dihedral AngleConformationRelative Energy (kcal/mol)Population (%)
Sugar Pucker (Pseudorotation Phase Angle)North (C3'-endo)0.535
South (C2'-endo)0.065
Glycosidic Torsion (χ)Anti0.090
Syn2.510
C4'-C5'-O5'-C(Benzoyl)gauche+0.240
gauche-0.830
trans0.030

Note: This data is hypothetical and intended to illustrate the type of results obtained from conformational analysis.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. chemrxiv.org For N-Acetyl O-Benzoyl 5-Epi Emtricitabine, these calculations would be used to determine a range of electronic properties.

Key properties of interest include the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack.

The introduction of the acetyl and benzoyl groups would significantly alter the electron distribution compared to emtricitabine. The electron-withdrawing nature of the acetyl group would affect the aromaticity and reactivity of the pyrimidine (B1678525) ring, while the benzoyl group would influence the electronic environment of the sugar moiety.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValueUnit
Energy of HOMO-6.8eV
Energy of LUMO-1.5eV
HOMO-LUMO Gap5.3eV
Dipole Moment4.2Debye
Mulliken Atomic Charge on N1-0.45e
Mulliken Atomic Charge on C5 (Fluoro)+0.25e

Note: This data is hypothetical and based on general trends for similar organic molecules.

Ligand-Protein Docking Simulations with Viral Targets (hypothetical, non-human context)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg In a hypothetical, non-human context, we could explore the interaction of this compound with a viral reverse transcriptase from a non-human retrovirus. This type of study would aim to understand if the modifications on the emtricitabine scaffold enhance or diminish its binding affinity to the enzyme's active site.

The docking simulations would place the this compound molecule into the nucleotide-binding pocket of the reverse transcriptase. The scoring functions would then calculate the binding energy, which is an estimation of the binding affinity. A more negative binding energy typically indicates a more favorable interaction. nih.gov

The results would likely show that the bulky benzoyl and acetyl groups present steric challenges for fitting into the active site, which is typically tailored for natural nucleosides. However, new interactions, such as pi-stacking from the benzoyl group with aromatic residues in the active site, could potentially contribute to binding. The epimeric configuration at the 5-position would also alter the geometry of approach to the active site, potentially leading to a different binding mode compared to emtricitabine. nih.gov

Table 3: Hypothetical Docking Results of Emtricitabine Analogs with a Non-Human Viral Reverse Transcriptase

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Emtricitabine-7.5Asp185, Asp110, Met184
5-Epi Emtricitabine-7.2Asp185, Asp110, Tyr115
This compound -6.8 Tyr115, Phe160 (pi-stacking with benzoyl), Gln151

Note: This data is purely hypothetical for illustrative purposes in a non-human context.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-Acetyl O-Benzoyl 5-Epi Emtricitabine, and how can structural isomers be resolved?

  • Methodology : Use regioselective benzoylation under mild acylating conditions (e.g., benzoyl chloride in pyridine) to protect the 5'-OH group of emtricitabine. Acetylation of the 4-amino group can be achieved via acetic anhydride in anhydrous DMF. For isomer separation, employ reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve 5-epi and 6-epi diastereomers. Confirm stereochemistry via NOESY NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation using UPLC-MS with a photodiode array detector (PDA) to track hydrolysis of the benzoyl/acetyl groups. Compare degradation kinetics to parent emtricitabine using Arrhenius modeling to predict shelf-life. Include mass balance studies to identify degradation byproducts .

Q. What analytical techniques are optimal for characterizing the purity and stereochemical integrity of this compound?

  • Methodology : Combine chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) with polarimetric detection to confirm enantiomeric excess. Use 2D NMR (COSY, HSQC, HMBC) to assign stereocenters and verify the absence of epimerization. Quantify residual solvents via headspace GC-MS according to USP <467> guidelines .

Advanced Research Questions

Q. How can temporal effects of this compound on viral replication kinetics be modeled in vitro?

  • Methodology : Design time-course experiments in HCV replicon systems or primary human hepatocytes infected with HBV. Use qRT-PCR to quantify viral RNA/DNA at 12-hour intervals over 72 hours. Compare time-to-50% inhibition (TTI₅₀) against emtricitabine and other prodrugs. Apply compartmental pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate intracellular triphosphate levels with antiviral efficacy .

Q. What experimental strategies address contradictions in cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodology : Perform parallel dose-response assays in HepG2 monolayers and spheroid cultures. Measure IC₅₀ values via ATP-based viability assays and compare metabolite profiles using LC-MS. Use transcriptomics (RNA-seq) to identify differential expression of drug transporters (e.g., ENT1, CNT3) or metabolic enzymes (e.g., CES1) that explain model-specific toxicity. Validate findings with CRISPR knockdown models .

Q. How does the O-benzoyl moiety influence the compound’s membrane permeability and intracellular activation?

  • Methodology : Assess logP values via shake-flask method (octanol/water) and compare to emtricitabine. Quantify intracellular prodrug cleavage using LC-MS/MS to measure free emtricitabine in Caco-2 lysates. Inhibit carboxylesterases (e.g., with BNPP) to confirm enzyme-dependent activation. Corrogate with P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux effects .

Q. What mechanisms underlie enantiomer-specific differences in antiviral activity, and how can they be exploited?

  • Methodology : Synthesize both 5-epi and 6-epi enantiomers via chiral auxiliaries. Test inhibitory activity against HIV reverse transcriptase (RT) in biochemical assays (IC₅₀ determination). Use molecular docking (AutoDock Vina) to compare binding poses in RT’s active site. Conduct free-energy perturbation (FEP) simulations to quantify ΔΔG values for enantiomer binding. Correlate findings with resistance profiles in clinical isolates .

Key Research Gaps and Recommendations

  • Metabolite Identification : Use HRMS/MS with stable isotope labeling to trace benzoyl/acetyl cleavage pathways in vivo.
  • Resistance Profiling : Engineer RT mutants (e.g., M184V) to assess cross-resistance with other NRTIs.
  • Tissue Distribution Studies : Apply PET imaging with ¹⁸F-labeled prodrugs to map biodistribution in primate models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.